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molecular formula C8H7Cl2NO2 B1596351 N-(3,4-dichlorophenyl)glycine CAS No. 65051-17-4

N-(3,4-dichlorophenyl)glycine

Cat. No. B1596351
M. Wt: 220.05 g/mol
InChI Key: BBWWOXQXCLAUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151300

Procedure details

A solution of 32.4 g (0.2 mol) of 3,4-dichloroaniline and 28 g (0.2 mol) of sodium acetate in 200 ml of acetic acid and 40 ml of water is stirred under reflux. A solution of 28.5 g (0.3 mol) of chloroacetic acid and 15.9 g (0.15 mol) of sodium carbonate in 100 ml of water is run in over the course of half an hour. The mixture is kept under reflux for 3 hours, 30 ml of concentrated hydrochloric acid are added and the acetic acid is evaporated in vacuo. The residue is taken up in ether, the solution is washed with water and the acid is extracted with dilute sodium bicarbonate, reprecipitated with 3 N HCl, filtered off and dried. 27.2 g (62% yield) of acid, melting at 128°-130° C., are obtained.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[C:10]([O-:13])(=[O:12])[CH3:11].[Na+].ClCC(O)=O.C(=O)([O-])[O-].[Na+].[Na+].Cl>C(O)(=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH:5][CH2:11][C:10]([OH:13])=[O:12] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28.5 g
Type
reactant
Smiles
ClCC(=O)O
Step Three
Name
Quantity
15.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
is run in over the course of half an hour
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the acetic acid is evaporated in vacuo
WASH
Type
WASH
Details
the solution is washed with water
EXTRACTION
Type
EXTRACTION
Details
the acid is extracted with dilute sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
reprecipitated with 3 N HCl
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NCC(=O)O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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